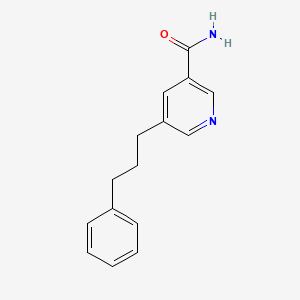

5-(3-phenylpropyl)nicotinamide

Description

5-(3-Phenylpropyl)nicotinamide is a nicotinamide derivative featuring a 3-phenylpropyl substituent at the 5-position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme critical in redox reactions and cellular metabolism.

Propriétés

IUPAC Name |

5-(3-phenylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-15(18)14-9-13(10-17-11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCVIKNEEOZENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=CN=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following nicotinic acid/nicotinamide derivatives are compared based on substituents, synthesis, and inferred properties:

*Synthesis inferred from analogous methods in .

Key Observations:

- Substituent Effects: The 3-phenylpropyl group in 5-(3-phenylpropyl)nicotinamide enhances lipophilicity compared to the polar acetamidopropyl and aminopropyl groups in nicotinic acid analogs. This may improve membrane permeability but reduce aqueous solubility. The amide group in nicotinamide derivatives (vs.

- Synthesis: Sonogashira coupling is a common method for introducing alkyne-derived substituents (e.g., propargylamine intermediates in ). Hydrogenation and deprotection steps are critical for generating amine or amide functionalities.

- Functional Contrast with Phthalimide Derivative: 3-Chloro-N-phenyl-phthalimide () serves as a monomer for polyimides due to its electrophilic chloro group and rigid aromatic structure. In contrast, 5-(3-phenylpropyl)nicotinamide’s flexible alkyl chain and pyridine core may favor dynamic interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.